molecular formula C10H10N6 B14017298 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine CAS No. 2588-36-5

4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine

Cat. No.: B14017298
CAS No.: 2588-36-5
M. Wt: 214.23 g/mol
InChI Key: ABUKQFKJMDVGMX-UHFFFAOYSA-N
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Description

4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine is a bicyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by two fused pyrimidine rings, making them part of the bicyclic [6 + 6] systems. The unique structure of this compound, with aziridine groups at positions 4 and 8, contributes to its distinct chemical and biological properties .

Preparation Methods

The synthesis of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with aziridine in the presence of a base. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with nucleophilic sites in biological molecules. The aziridine groups can form covalent bonds with nucleophilic centers in proteins and nucleic acids, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the compound disrupts the normal function of essential biomolecules .

Comparison with Similar Compounds

4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives such as:

The uniqueness of this compound lies in its aziridine groups, which confer distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2588-36-5

Molecular Formula

C10H10N6

Molecular Weight

214.23 g/mol

IUPAC Name

4,8-bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C10H10N6/c1-2-15(1)9-7-8(12-5-13-9)10(14-6-11-7)16-3-4-16/h5-6H,1-4H2

InChI Key

ABUKQFKJMDVGMX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC=NC3=C2N=CN=C3N4CC4

Origin of Product

United States

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